methyl 2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a pyrazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. One common method involves the following steps:
Preparation of 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole: This intermediate can be synthesized through the reaction of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole with a suitable base, followed by catalytic reductive debromination.
Formation of the thiazole ring: The thiazole ring can be constructed by reacting the appropriate thioamide with α-haloketones under acidic conditions.
Coupling of the intermediates: The final step involves coupling the pyrazole and thiazole intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like trifluoromethyl iodide (CF₃I) and copper(I) iodide (CuI) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Methyl 2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Agrochemicals: Its properties can be exploited in the development of new pesticides or herbicides.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The pyrazole and thiazole rings can also contribute to the compound’s overall bioactivity by providing additional binding sites and stabilizing interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F3N3O3S |
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Molecular Weight |
309.27 g/mol |
IUPAC Name |
methyl 2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H10F3N3O3S/c1-5-3-9(18,10(11,12)13)16(15-5)8-14-6(4-20-8)7(17)19-2/h4,18H,3H2,1-2H3 |
InChI Key |
OKAUCLNGUNYIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
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